3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Catalog No.
S740040
CAS No.
53173-70-9
M.F
C8H6F2O3
M. Wt
188.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Difluoromethoxy)-4-hydroxybenzaldehyde

CAS Number

53173-70-9

Product Name

3-(Difluoromethoxy)-4-hydroxybenzaldehyde

IUPAC Name

3-(difluoromethoxy)-4-hydroxybenzaldehyde

Molecular Formula

C8H6F2O3

Molecular Weight

188.13 g/mol

InChI

InChI=1S/C8H6F2O3/c9-8(10)13-7-3-5(4-11)1-2-6(7)12/h1-4,8,12H

InChI Key

BQWJKJOZIXNRID-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)OC(F)F)O

Synonyms

3-(Difluoromethoxy)-4-hydroxybenzaldehyde; α,α-Difluorovanillin;

Canonical SMILES

C1=CC(=C(C=C1C=O)OC(F)F)O

3-(Difluoromethoxy)-4-hydroxybenzaldehyde (CAS 53173-70-9), also known as alpha,alpha-difluorovanillin, is a highly specialized fluorinated aromatic aldehyde [1]. In industrial and pharmaceutical procurement, it serves two primary functions: as a critical analytical standard (designated as Roflumilast Impurity M or Impurity 23) for API quality control , and as a metabolically stable building block for novel drug and agrochemical discovery. Featuring a difluoromethoxy group at the 3-position and a hydroxyl group at the 4-position, this compound offers enhanced lipophilicity and resistance to oxidative metabolism compared to its non-fluorinated analog, vanillin [2]. Its distinct physical properties make it a well-defined precursor for regioselective synthesis workflows.

Substituting 3-(Difluoromethoxy)-4-hydroxybenzaldehyde with its regioisomer, 4-(difluoromethoxy)-3-hydroxybenzaldehyde (CAS 151103-08-1), or with non-fluorinated vanillin, will result in catastrophic process failures . In the synthesis of Roflumilast, the regioisomer 151103-08-1 is the required intermediate; mistakenly using 53173-70-9 alters the site of nucleophilic O-alkylation, yielding an inactive regioisomeric product rather than the target API [1]. Furthermore, replacing 53173-70-9 with standard vanillin in novel drug design strips the final molecule of the critical metabolic stability and lipophilicity conferred by the difluoromethoxy moiety, rendering the resulting candidates highly susceptible to rapid in vivo O-demethylation [2].

Regioselective O-Alkylation Trajectory

The precise positioning of the functional groups on 3-(Difluoromethoxy)-4-hydroxybenzaldehyde (CAS 53173-70-9) dictates that nucleophilic O-alkylation occurs exclusively at the 4-position . In contrast, its regioisomer, 4-(difluoromethoxy)-3-hydroxybenzaldehyde (CAS 151103-08-1), directs alkylation to the 3-position. This fundamental difference in reactivity means the two compounds are entirely non-interchangeable in synthetic pathways .

Evidence DimensionSite of nucleophilic O-alkylation
Target Compound DataAlkylation at the 4-position (para to aldehyde)
Comparator Or BaselineCAS 151103-08-1 (Alkylation at the 3-position)
Quantified DifferenceComplete (100%) shift in regioselectivity
ConditionsStandard basic O-alkylation conditions

Strict regiocontrol is mandatory; using CAS 53173-70-9 is the only way to synthesize specific 4-alkoxy-3-(difluoromethoxy) impurity standards required for regulatory compliance.

Enhanced Metabolic Stability and Lipophilicity

Replacing the methoxy group of standard vanillin with a difluoromethoxy group significantly alters the electronic environment of the molecule. The strong electron-withdrawing nature of the fluorine atoms in CAS 53173-70-9 stabilizes the carbon-oxygen bond against cytochrome P450-mediated oxidative cleavage [1]. Consequently, difluoromethoxyarenes exhibit extended half-lives and increased lipophilicity (higher logP) compared to their non-fluorinated counterparts [2].

Evidence DimensionResistance to O-dealkylation (Metabolic stability)
Target Compound DataHigh resistance (difluoromethoxy moiety)
Comparator Or BaselineVanillin (High susceptibility, standard methoxy moiety)
Quantified DifferenceSignificant reduction in P450-mediated cleavage rates and higher LogP
ConditionsIn vivo / microsomal stability models

For agrochemical and pharmaceutical R&D, procuring this fluorinated building block rather than vanillin is essential for developing candidates with acceptable pharmacokinetic half-lives.

Chromatographic Utility as an API Impurity Standard

In pharmaceutical manufacturing, CAS 53173-70-9 is officially designated as Roflumilast Impurity M (also known as Impurity 23) . Its distinct substitution pattern results in a unique chromatographic retention time compared to the Roflumilast intermediate (CAS 151103-08-1) and the final API [1]. This measurable difference in polarity and hydrogen-bonding capacity allows for baseline resolution in HPLC and LC-MS assays .

Evidence DimensionChromatographic retention and resolution
Target Compound DataBaseline resolution as Impurity M / Impurity 23
Comparator Or BaselineRoflumilast intermediate (CAS 151103-08-1)
Quantified DifferenceDistinct retention time enabling precise limit of detection
ConditionsValidated HPLC/LC-MS quality control assays

Procurement of this exact compound is legally and technically required to validate analytical methods and quantify process impurities in Roflumilast API batches.

Regulatory Quality Control for Roflumilast Manufacturing

As the direct precursor to Roflumilast Impurity M (also known as Impurity 23), CAS 53173-70-9 is indispensable for analytical laboratories. It is used to synthesize and validate reference standards required by regulatory agencies to quantify process-related impurities in Roflumilast API batches, ensuring patient safety and compliance [1].

Synthesis of Metabolically Stable Agrochemicals

In the development of novel fungicides and pesticides, 53173-70-9 serves as a superior alternative to vanillin. The difluoromethoxy group enhances the molecule's lipophilicity for better leaf-cuticle penetration and provides metabolic robustness against environmental and enzymatic degradation, increasing the target site persistence of the final active ingredient [2].

Discovery of Novel PDE Inhibitors and CNS Agents

Beyond Roflumilast, the unique hydrogen-bonding profile and lipophilicity of 53173-70-9 make it a valuable building block for next-generation phosphodiesterase (PDE) inhibitors and central nervous system (CNS) therapeutics. Its specific regiochemistry allows for the exploration of new structure-activity relationship (SAR) spaces that are inaccessible when using the standard 3-hydroxy-4-difluoromethoxy isomer .

XLogP3

2.2

Wikipedia

3-(Difluoromethoxy)-4-hydroxybenzaldehyde

Dates

Last modified: 08-15-2023

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